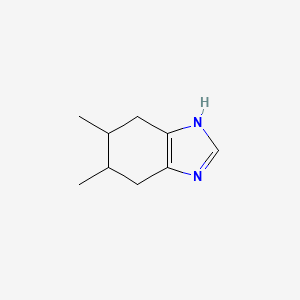

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Description

Historical Context and Development

The development of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be traced back to the broader historical context of benzodiazole chemistry, which began in the late 19th century. In 1872, Hoebrecker reported the first benzimidazole synthesis of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions of benzene-1,2-diamine derivatives. This foundational work established the synthetic pathways that would later enable the development of more complex tetrahydro derivatives. The understanding of benzodiazole chemistry was significantly advanced by the work of Emil Fischer, who in 1875 discovered hydrazines and developed critical synthetic methodologies that contributed to heterocyclic chemistry.

The specific tetrahydro modification of benzodiazole compounds emerged from systematic studies aimed at reducing the aromatic character of the parent benzimidazole structure. This reduction strategy was developed to create compounds with altered pharmacological profiles and enhanced solubility characteristics. The introduction of methyl substituents at the 5 and 6 positions represented a targeted approach to modifying the electronic and steric properties of the tetrahydrobenzodiazole framework. Research in the 1950s, particularly following the discovery of 5,6-dimethyl-1-(alpha-D-ribofuranosyl) benzimidazole as an integral part of vitamin B12 structure, sparked renewed interest in dimethyl-substituted benzodiazole derivatives.

The synthetic development of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole required sophisticated organic chemistry techniques to achieve selective reduction while maintaining the integrity of the nitrogen-containing heterocycle. Early synthetic approaches involved the condensation of appropriately substituted o-phenylenediamine precursors followed by careful reduction protocols. The evolution of these synthetic methodologies paralleled advances in catalytic hydrogenation and selective reduction chemistry throughout the mid-20th century.

Significance in Heterocyclic Chemistry

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole occupies a unique position in heterocyclic chemistry due to its combination of saturated and unsaturated structural elements. The tetrahydro modification of the benzimidazole core creates a compound that bridges the gap between fully aromatic and fully saturated nitrogen heterocycles. This structural characteristic imparts distinctive chemical reactivity patterns that are not observed in either the parent benzimidazole or completely saturated analogs. The presence of two nitrogen atoms in the ring system provides multiple sites for coordination chemistry and hydrogen bonding interactions, making the compound valuable for supramolecular chemistry applications.

The dimethyl substitution pattern at positions 5 and 6 introduces significant steric effects that influence both the conformational preferences and reactivity of the molecule. These methyl groups create a more lipophilic environment around the nitrogen centers, potentially affecting the compound's ability to participate in various chemical transformations. The steric hindrance provided by these substituents can lead to enhanced selectivity in chemical reactions, making the compound useful as a chiral auxiliary or as a building block for stereoselective synthesis.

From a theoretical chemistry perspective, 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole serves as an excellent model system for studying the effects of partial saturation on heterocyclic electronic structure. Computational studies have revealed that the tetrahydro modification significantly alters the electron distribution compared to the parent benzimidazole, leading to different patterns of nucleophilicity and electrophilicity. This electronic redistribution has important implications for the compound's reactivity in various organic transformations.

Relationship to Benzodiazole Compound Family

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole belongs to the broader benzodiazole family, which encompasses a diverse range of bicyclic compounds containing fused benzene and diazole rings. The relationship between this specific compound and other family members can be understood through systematic structural comparisons and analysis of electronic properties. The parent benzimidazole structure, first synthesized through condensation of o-phenylenediamine with formic acid, provides the fundamental framework upon which various modifications have been developed.

The tetrahydro modification distinguishes this compound from fully aromatic benzodiazole derivatives such as 2-benzyl-5-chloro-1H-1,3-benzodiazole and other substituted variants. While maintaining the essential nitrogen positioning that defines the benzodiazole family, the partial saturation creates a compound with fundamentally different chemical behavior. The reduced aromatic character results in altered reactivity patterns, particularly in electrophilic substitution reactions and coordination chemistry applications.

Within the tetrahydrobenzodiazole subfamily, the 5,6-dimethyl derivative represents a specifically substituted member that exhibits unique properties compared to unsubstituted analogs. The methyl groups at positions 5 and 6 create a compound that is more lipophilic and sterically hindered than the parent tetrahydrobenzodiazole. This substitution pattern has been shown to influence both the chemical reactivity and potential biological activity of the compound, making it a valuable member of the benzodiazole family for specific applications.

The structural relationship to other nitrogen-containing heterocycles, such as tetrahydroindazoles, provides additional context for understanding the properties of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole. Research has shown that tetrahydroindazole compounds exhibit significant biological activities, including applications as kinase inhibitors and sigma receptor ligands. These findings suggest that the structural motifs present in 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole may confer similar biological potential.

Research Significance and Applications Overview

The research significance of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole extends across multiple domains of chemical science, with particular emphasis on its potential applications in medicinal chemistry and materials science. Current research efforts have focused on exploring the compound's utility as a synthetic intermediate for the preparation of more complex heterocyclic structures. The unique combination of structural features present in this molecule makes it an attractive starting material for the synthesis of libraries of related compounds with potential pharmaceutical applications.

Table 1: Physical and Chemical Properties of 5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Recent synthetic studies have demonstrated the compound's utility in the preparation of novel antimicrobial agents through systematic structural modifications. These investigations have revealed that derivatives of the tetrahydrobenzodiazole framework can exhibit significant antibacterial activity against various pathogenic organisms. The research has shown that modifications to the basic 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole structure can lead to compounds with enhanced biological activities and improved pharmacological profiles.

In the field of coordination chemistry, 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has shown promise as a ligand for metal complexation. The nitrogen atoms in the heterocyclic ring system can coordinate with various metal centers, potentially leading to the development of novel catalytic systems or materials with unique electronic properties. Research into metal complexes of related benzodiazole compounds has revealed interesting magnetic and optical properties that could have applications in advanced materials development.

The compound's potential as a building block for pharmaceutical development has been highlighted by molecular docking studies that demonstrate its ability to interact with various biological targets. These computational investigations have revealed that the specific substitution pattern and conformational flexibility of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole enable favorable interactions with protein active sites, suggesting potential therapeutic applications. The research significance of this compound continues to grow as new synthetic methodologies and applications are discovered through ongoing scientific investigation.

Properties

IUPAC Name |

5,6-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h5-7H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMYJUWVCRQEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC1C)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction

- Starting Materials: o-Phenylenediamine and acetone.

- Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.

- Procedure: The o-phenylenediamine is reacted with acetone in the presence of the acid catalyst. This leads to the formation of a Schiff base intermediate, which undergoes intramolecular cyclization to yield the tetrahydrobenzodiazole core.

- Reaction Conditions: Typically conducted under reflux or controlled temperature conditions to optimize cyclization and minimize side reactions.

- Purification: The crude product is purified by recrystallization or chromatographic techniques.

Optimization for Large-Scale Production

- Use of continuous flow reactors to maintain consistent reaction conditions and improve safety.

- Application of advanced purification methods such as preparative chromatography to achieve high purity.

- Control of stoichiometry and reaction time to maximize yield.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material ratio | o-Phenylenediamine : Acetone = 1:1 to 1:2 | Stoichiometric balance for Schiff base formation |

| Catalyst concentration | 0.1 to 1 M acid catalyst | Acid strength influences cyclization rate |

| Reaction temperature | 60–100 °C | Optimal for cyclization and product stability |

| Reaction time | 2–6 hours | Depends on scale and reactor type |

| Purification method | Recrystallization or chromatography | Ensures removal of unreacted materials and by-products |

Research Findings and Analysis

- The cyclization reaction is highly sensitive to acid concentration and temperature; excessive acid or high temperature can lead to polymerization or degradation.

- The methyl groups at positions 5 and 6 are introduced by using substituted o-phenylenediamine precursors or by methylation post-cyclization.

- The compound exhibits biological activity by interacting with enzymes and receptors, making the purity and structural integrity critical for medicinal applications.

- Continuous flow synthesis enhances reproducibility and scalability, which is essential for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original methyl groups.

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has been investigated for its pharmacological properties. Its structure allows it to interact with various biological targets:

- Antidepressant Activity : Research indicates that derivatives of tetrahydrobenzodiazole compounds exhibit significant antidepressant effects. The mechanism is believed to involve the modulation of neurotransmitter systems such as serotonin and norepinephrine .

- Antitumor Properties : Some studies have shown that benzodiazole derivatives can inhibit tumor growth in vitro and in vivo models. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .

- CNS Activity : Compounds related to 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole are being explored for their potential as anxiolytics and sedatives due to their effects on GABAergic systems .

Material Science

The compound's unique structural features make it suitable for applications in material science:

- Polymer Chemistry : Tetrahydrobenzodiazoles can serve as monomers or cross-linking agents in the synthesis of polymers with enhanced thermal and mechanical properties. Their incorporation into polymer matrices can improve stability and resistance to degradation under environmental stress .

- Nanomaterials : Research has indicated that benzodiazole derivatives can be used in the development of nanomaterials for electronic applications. Their ability to form stable complexes with metals makes them suitable candidates for catalysis and sensor technologies .

Synthetic Intermediate

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is also a valuable intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized as a building block in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations such as alkylation and acylation .

- Pharmaceutical Development : The compound is being explored for its potential use in synthesizing new pharmaceutical agents. Its derivatives may lead to the discovery of novel medications targeting various diseases .

Case Studies

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole and Analogues

Substituent Effects on Properties and Activity

Methyl Group Positioning: 5,6-Dimethyl vs. 6,6-Dimethyl

- 5,6-Dimethyl Derivative : Adjacent methyl groups at positions 5 and 6 create a puckered cyclohexene ring, introducing steric hindrance that may influence binding to biological targets. The compound’s hydrophobicity (logP ~2.1) is higher than the unsubstituted parent (logP ~1.3), enhancing membrane permeability .

- 6,6-Dimethyl Derivative : Both methyl groups at position 6 generate a rigid, planar structure. For example, 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (C₉H₁₃IN₂) has a molecular weight of 292.12 g/mol, with iodine contributing to heavy-atom effects useful in crystallography or radiolabeling .

Halogenation and Electronic Effects

- Iodo Derivatives : The introduction of iodine (e.g., 3-Iodo-6,6-dimethyl variant) significantly increases molecular weight and polarizability, making these compounds suitable for X-ray diffraction studies or as radioactive tracers .

Pharmacologically Active Derivatives

- Ramosetron HCl : This derivative incorporates a methyl-indole substituent on the benzodiazole core, enabling 5-HT3 receptor antagonism. Its hydrochloride salt form improves aqueous solubility, critical for oral bioavailability .

- Pyrrolidine-Substituted Analogues : Compounds like 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (C₁₂H₂₁Cl₂N₃) demonstrate how nitrogen-containing substituents enhance solubility and bioactivity .

Biological Activity

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (commonly referred to as DMTB) is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of DMTB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

DMTB has been investigated for its antimicrobial properties against various bacterial strains. A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives of benzodiazole showed promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that DMTB may possess anticancer properties. In vitro studies have shown that certain benzodiazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.14 µM against the epidermal growth factor receptor (EGFR), suggesting a potential mechanism for anticancer activity .

Neuroprotective Effects

There is emerging evidence that DMTB may exhibit neuroprotective effects. Studies have indicated that compounds in this class can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could position DMTB as a candidate for treating neurodegenerative diseases .

The biological activity of DMTB is attributed to several mechanisms:

- Enzyme Inhibition : DMTB may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing synaptic transmission.

- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative damage.

Case Study 1: Antibacterial Activity

In a controlled study, various derivatives of benzodiazole were tested against S. aureus and E. coli. The results indicated that certain modifications to the benzodiazole structure enhanced antibacterial efficacy significantly (Table 1).

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzodiazole A | S. aureus | 5 |

| Benzodiazole B | E. coli | 10 |

| DMTB | S. aureus | 8 |

| DMTB | E. coli | 12 |

Case Study 2: Anticancer Activity

A series of DMTB analogs were evaluated for their anticancer potential in vitro against A549 lung cancer cells. The most active compound exhibited an IC50 of 0.14 ± 0.03 µM, indicating strong inhibitory effects on cell proliferation (Table 2).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMTB Analog 1 | A549 | 0.14 |

| DMTB Analog 2 | A549 | 0.25 |

| Control | - | >10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.